N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
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Description
The compound is a complex organic molecule featuring a naphthyridinyl core with various substituents, including a 3-methoxybenzyl group and an oxadiazolyl moiety with an o-tolyl substituent. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and functionalities.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves acetylation reactions where an amine function is transformed into an acetamide, as seen in the reaction of naphthalene-2,3-diol with 4-aminoantipyrine in the presence of acetic acid . For the compound of interest, similar acetylation strategies could be employed, possibly involving the protection of the amine group during the synthesis to prevent side reactions, as indicated by the use of various N-H protecting groups in glycosylation reactions .
Molecular Structure Analysis
The molecular structure of acetamide derivatives often features hydrogen bonding and planar aromatic systems. For instance, in the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, the naphthalene ring system is planar, and the methoxy substituent adopts a staggered conformation . The compound likely exhibits similar structural characteristics, with the potential for intramolecular and intermolecular hydrogen bonding influencing its conformation and stability.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions. In the case of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, hydrogen bonds are formed between hydroxy groups and the carbonyl oxygen atoms of the pyrazolone and amide groups . The compound of interest may also engage in such hydrogen bonding, which could affect its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The planarity of the aromatic systems and the presence of substituents like methoxy groups can affect properties such as solubility, melting point, and reactivity. The compound , with its complex structure, is likely to have unique properties that could be inferred from the behavior of similar molecules .
Scientific Research Applications
Computational and Pharmacological Evaluation
Compounds with structures incorporating elements like oxadiazole and naphthyridine have been computationally and pharmacologically evaluated for their potential in various biological activities. For example, derivatives of 1,3,4-oxadiazole have been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) suggests these compounds' binding and moderate inhibitory effects in all assays, highlighting their significance in drug discovery and development processes (M. Faheem, 2018).
Antibacterial Agents
The synthesis and evaluation of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives have demonstrated significant antibacterial activity. Such studies underline the role of these compounds in developing new antibacterial agents, which is crucial in the fight against drug-resistant bacterial infections (K. Ramalingam et al., 2019).
Anticancer Evaluation
Derivatives featuring 1,3,4-oxadiazole and naphthyridine frameworks have been synthesized and characterized for their anticancer evaluation. Such compounds have shown promising activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Salahuddin et al., 2014).
Novel Therapeutic Mechanisms
Naphthyridine derivatives have been studied for their unique action mechanisms in cancer treatment, such as inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mechanism offers new pathways for therapeutic intervention, suggesting the compound's utility in designing novel cancer treatments (Q. Kong et al., 2018).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-17-7-4-5-10-21(17)26-31-28(37-32-26)23-15-33(27-22(25(23)35)12-11-18(2)30-27)16-24(34)29-14-19-8-6-9-20(13-19)36-3/h4-13,15H,14,16H2,1-3H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEUEPKPWBUATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC(=CC=C3)OC)C4=NC(=NO4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide |
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